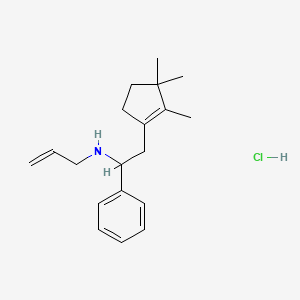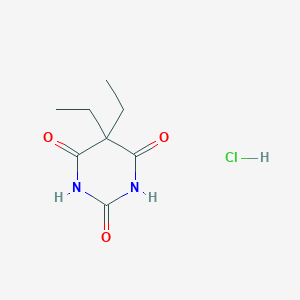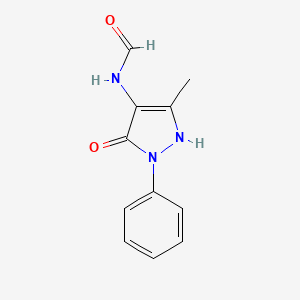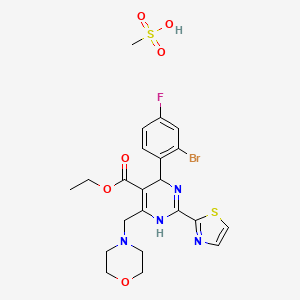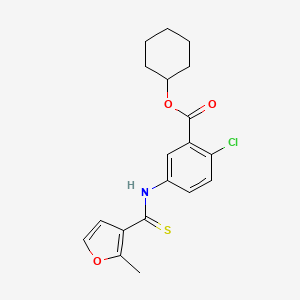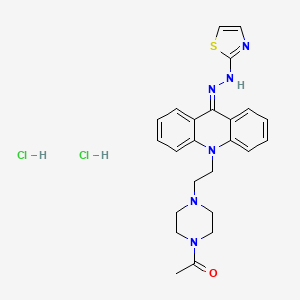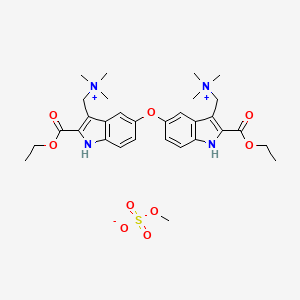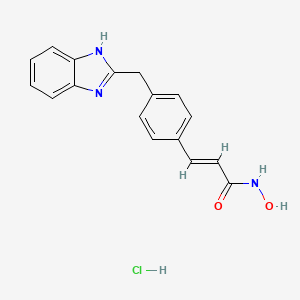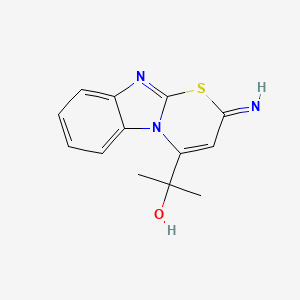
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and benzimidazole derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparación Con Compuestos Similares
- 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)pyrimidine
- 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)quinazoline
Uniqueness: Compared to similar compounds, 2-Imino-4-(1-hydroxy-1-methylethyl)-1,3-thiazino(2,3-b)benzimidazole exhibits unique biological activities and chemical reactivity due to the specific arrangement of its functional groups and the fusion of the thiazine and benzimidazole rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
93637-85-5 |
|---|---|
Fórmula molecular |
C13H13N3OS |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H13N3OS/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12/h3-7,14,17H,1-2H3 |
Clave InChI |
BYSLFSOXWFOBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



